molecular formula C8H9N5O2S B1299011 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid CAS No. 304444-49-3

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid

Cat. No.: B1299011
CAS No.: 304444-49-3
M. Wt: 239.26 g/mol
InChI Key: NCFCRBQEUIJUNG-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid is a chemical compound with the molecular formula C8H9N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound

Scientific Research Applications

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for “[(6-Amino-9H-purin-8-yl)sulfanyl]acetic acid” suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Future Directions

As these compounds are used for proteomics research , future directions could involve further exploration of their roles in biological systems and potential applications in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid typically involves the reaction of 6-amino-9H-purine-8-thiol with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid
  • [(6-Amino-9H-purin-8-yl)sulfanyl]acetic acid

Uniqueness

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-6-5-7(11-3-10-6)13-8(12-5)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFCRBQEUIJUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)SCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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